RHPS4

Telomerase Inhibition Cytotoxicity Therapeutic Index

Researchers studying acute telomere uncapping and DNA damage response (DDR) often face a lack of tool compounds that act independently of chronic telomere shortening. RHPS4 is a potent, selective telomerase inhibitor that directly addresses this gap by rapidly displacing hTERT and inducing telomeric DDR foci (γ-H2AX, RAD17, 53BP1). - Telomerase Inhibition: IC50 = 0.33 μM, with >30-fold selectivity over acute cytotoxicity. - Cancer Stem Cell Potency: Greater activity against clonogenic cells vs. monolayer cultures; reduces in vivo clonogenicity. - Synergistic Combinations: Schedule-dependent synergy with camptothecins in chemo-resistant melanoma models. - Supply Assurance: Available globally with batch-specific QC documentation (HPLC ≥98%) for reproducible research.

Molecular Formula C23H20F2N2O4S
Molecular Weight 458.5 g/mol
CAS No. 390362-78-4
Cat. No. B1680611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRHPS4
CAS390362-78-4
SynonymsRHPS 4 methosulfate;  RHPS-4;  RHPS 4;  RHPS4.
Molecular FormulaC23H20F2N2O4S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-]
InChIInChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyVRWGYMXWYZBBGF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RHPS4 (390362-78-4): Potent G-Quadruplex Stabilizing Telomerase Inhibitor for Advanced Cancer Research


RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, CAS 390362-78-4) is a pentacyclic acridine derivative and a potent small-molecule inhibitor of the enzyme telomerase [1]. Unlike many earlier generation G-quadruplex (G4) interactive compounds, RHPS4 demonstrates submicromolar telomerase inhibition (IC50 = 0.33 ± 0.13 μM) with a notably wide therapeutic margin between its enzyme inhibition and acute cellular cytotoxicity [2]. Its primary mechanism involves binding to and stabilizing four-stranded G-quadruplex structures formed by single-stranded telomeric DNA, a process which triggers a rapid and potent DNA damage response specifically at telomeres [3].

Why RHPS4 (390362-78-4) Cannot Be Substituted with Other G-Quadruplex Ligands or Telomerase Inhibitors


The practice of substituting RHPS4 with other G-quadruplex (G4) ligands or telomerase inhibitors is scientifically unsound due to its unique molecular pharmacology. RHPS4's specific binding mode to parallel G-quadruplexes and its ability to trigger an immediate DNA damage response at telomeres are not shared by all G4 ligands [1]. Furthermore, its activity is not solely dependent on telomere shortening, but also on inducing rapid telomere uncapping and displacement of the hTERT catalytic subunit [2]. This distinct mechanism results in a unique in vitro and in vivo profile, including synergy with specific chemotherapeutics and activity in chemotherapy-resistant models [3]. The compound's specific substitution pattern, notably the 3,11-difluoro and 13-trimethyl groups, is critical for its unique binding interactions and biological effects, meaning that even closely related pentacyclic acridine analogs may exhibit significantly different properties [4].

Quantitative Evidence for RHPS4 (390362-78-4) Differentiation in Research and Procurement


Superior Therapeutic Window in Cell-Free vs. Acute Cytotoxicity Assays

RHPS4 exhibits a significantly wider differential between its potent telomerase inhibition and acute cellular cytotoxicity compared to many earlier G-quadruplex interactive compounds. The mean IC50 for telomerase inhibition in the cell-free TRAP assay is 0.33 ± 0.13 μM, while the mean IC50 for acute cellular cytotoxicity (4-day growth inhibition assay) is 7.02 μM [1]. This represents a ~21-fold difference. In contrast, while BRACO-19 has a similar reported cell-free telomerase IC50 of 0.06 μM, its in vitro therapeutic index is often narrower, with reported IC50 values in UXF1138L cells of 2.5 μmol/L [2]. This wide window for RHPS4 permits prolonged, non-acute cytotoxic dosing regimens that are required to observe its telomere-directed effects.

Telomerase Inhibition Cytotoxicity Therapeutic Index TRAP Assay

Potent Telomere Uncapping and hTERT Displacement Mechanism

RHPS4's mechanism extends beyond simple telomerase inhibition; it induces rapid telomere uncapping, evidenced by the displacement of the telomerase catalytic subunit (hTERT) from the nucleus and the formation of DNA damage foci containing γ-H2AX, RAD17, and 53BP1 [1]. This is a key differentiator from other G4 ligands like TMPyP4, whose primary cytotoxic mechanism in some systems is light-dependent oxidative stress rather than direct G4 binding [2]. Quantitative analysis shows RHPS4 is more potent against clonogenic cancer cells (representing a cancer stem cell-like population) growing in soft agar than cells in monolayers. In UXF1138L xenograft studies, chronic RHPS4 treatment (5 mg/kg orally, every 3 days) reduced tumor colony formation ex vivo by 45.2% compared to control (colony count: 46 ± 5.1 vs. 84 ± 29.6) [1].

Telomere Dysfunction hTERT Displacement DNA Damage Response Cancer Stem Cells

In Vivo Antitumor Efficacy and Chemopotentiation in Resistant Models

RHPS4 demonstrates single-agent in vivo antitumor activity and uniquely potentiates the effects of camptothecins in a schedule-dependent manner. In human melanoma xenografts inherently resistant to chemotherapy, RHPS4 exhibited significant antitumor and antimetastatic activity as a single agent [1]. A strong synergistic interaction was observed with camptothecins (e.g., irinotecan). Treatment of tumor-bearing mice with irinotecan followed by RHPS4 significantly inhibited and delayed tumor growth and increased overall survival compared to either agent alone [1]. This contrasts with some other G4 ligands that have shown more limited in vivo efficacy as monotherapies or with other drug classes.

In Vivo Efficacy Xenograft Models Chemoresistance Synergism Melanoma

Antiparasitic Activity with High Selectivity Index for Malaria

Beyond oncology, RHPS4 has demonstrated a substantial and selective antimalarial activity against multidrug-resistant Plasmodium falciparum parasites. Its IC50 for inhibiting the parasite is 75 nM [1]. Critically, it exhibits a high selectivity index (SI) for Plasmodium over human cells, with calculated SI values (IC50 human cell / IC50 Plasmodium) ranging from 100 to >300 [1]. This level of selectivity is a key differentiator from other G4 ligands tested in this context and suggests a targeted mechanism, likely involving stabilization of G4 structures in the parasite's mitochondrial genome [1].

Antimalarial Plasmodium falciparum Selectivity Index G-Quadruplex

Procurement-Driven Application Scenarios for RHPS4 (390362-78-4) in Advanced Research


Investigating Telomere Capping Dysfunction and DNA Damage Response in Cancer

RHPS4 is the ideal tool compound for studies focused on the acute effects of telomere uncapping and the subsequent activation of the DNA damage response (DDR). As demonstrated in [1], treatment with RHPS4 leads to the rapid displacement of nuclear hTERT and the formation of telomeric DNA damage foci containing γ-H2AX, RAD17, and 53BP1. Researchers studying the interplay between telomere integrity, DDR signaling, and cell cycle checkpoints can utilize RHPS4's unique and well-characterized mechanism to dissect these pathways independently of long-term telomere shortening.

Targeting Clonogenic Tumor Cells and Cancer Stem Cell Populations

For researchers investigating cancer stem cell biology and therapeutic resistance, RHPS4 offers a distinct advantage. As quantified in [2], RHPS4 demonstrates greater potency against clonogenic cancer cells (a model for cancer stem cells) than against bulk tumor cell populations growing in monolayers. Furthermore, in vivo treatment significantly reduces the ex vivo colony-forming ability of tumor xenografts. This makes RHPS4 a superior selection for assays designed to evaluate the eradication of self-renewing cancer cells, a critical endpoint for developing more durable therapies.

Preclinical In Vivo Models of Chemoresistant Tumors and Combination Therapy

RHPS4 is a preferred agent for in vivo oncology pharmacology studies, especially those involving chemotherapy-resistant models or the exploration of novel drug combinations. Evidence in [3] confirms that RHPS4 has single-agent efficacy in inherently chemotherapy-resistant melanoma xenografts. Crucially, it exhibits strong, schedule-dependent synergism with camptothecins like irinotecan, leading to enhanced tumor growth delay and increased survival in preclinical models. This specific pharmacodynamic profile makes RHPS4 a valuable asset for researchers developing new combination strategies to overcome resistance.

Malaria Research Targeting Plasmodium G-Quadruplexes

In the field of parasitology, RHPS4 provides a highly selective chemical probe for studying G-quadruplex biology in Plasmodium falciparum. With an antimalarial IC50 of 75 nM and an exceptional selectivity index of 100-300 over human cells [4], RHPS4 can be used to specifically perturb parasite G4 structures (e.g., in the mitochondrial genome) without inducing non-specific toxicity in host cells. This application is supported by data showing that RHPS4 treatment causes a drastic decrease in parasite mitochondrial DNA copy number.

Technical Documentation Hub

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